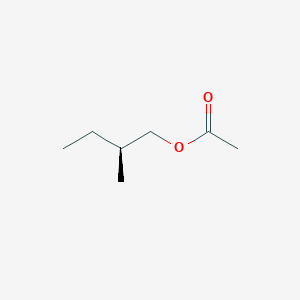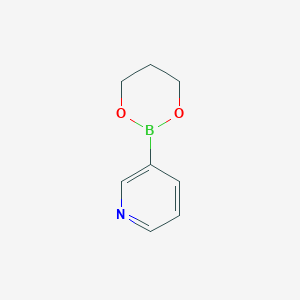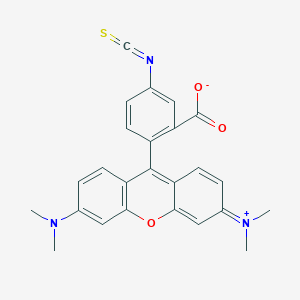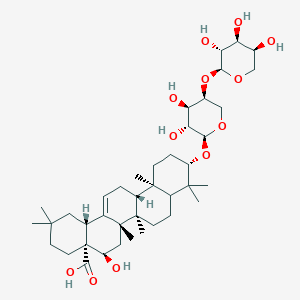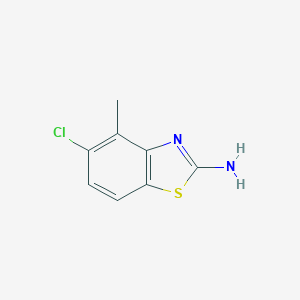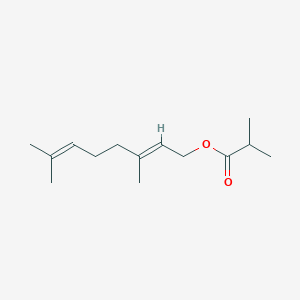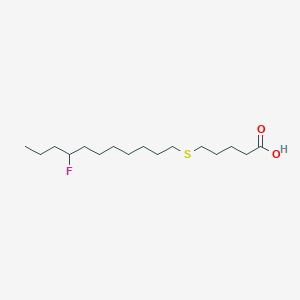![molecular formula C27H20Cl2N4O2S2 B149093 5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 139356-80-2](/img/structure/B149093.png)
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has attracted attention in the scientific community due to its potential applications in diverse fields. This compound is also known as DTTZ and has a molecular formula of C30H22Cl2N4O2S2.
Wirkmechanismus
The mechanism of action of DTTZ is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemische Und Physiologische Effekte
DTTZ has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, DTTZ has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DTTZ has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it exhibits potent anti-tumor and anti-viral activity, making it a promising candidate for further research. However, DTTZ also has some limitations. It is highly toxic and can cause damage to normal cells. Therefore, caution must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on DTTZ. One area of interest is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific enzymes and proteins that DTTZ targets. This could lead to the development of more targeted and effective therapies for cancer and viral infections. Additionally, the potential use of DTTZ as a diagnostic tool for cancer and viral infections should be further explored.
Synthesemethoden
The synthesis of DTTZ involves the reaction of 2,5-dichloroaniline, 2-methylbenzaldehyde, 4-phenyl-2-thiohydantoin, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. The yield of DTTZ obtained through this method is around 60%.
Wissenschaftliche Forschungsanwendungen
DTTZ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In addition, DTTZ has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
Eigenschaften
CAS-Nummer |
139356-80-2 |
|---|---|
Produktname |
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Molekularformel |
C27H20Cl2N4O2S2 |
Molekulargewicht |
567.5 g/mol |
IUPAC-Name |
5-[(2,5-dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O2S2/c1-16-7-5-6-10-23(16)32-24(34)19(14-30-21-13-18(28)11-12-20(21)29)25(35)33(27(32)36)26-31-22(15-37-26)17-8-3-2-4-9-17/h2-13,15,19,30H,14H2,1H3 |
InChI-Schlüssel |
ZJVFCLMBKUVSDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
Synonyme |
5-[[(2,5-dichlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1 ,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



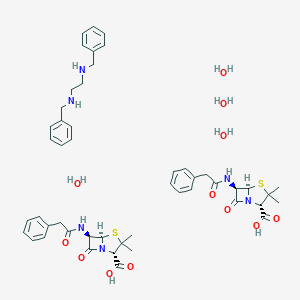
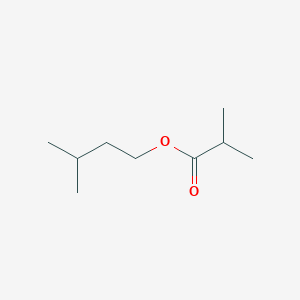
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
